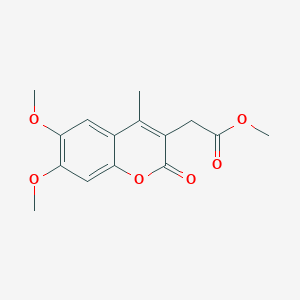

methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

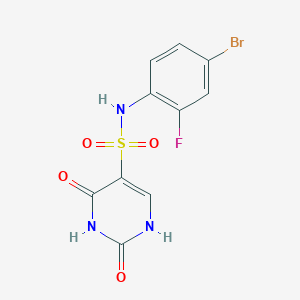

“Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a chemical compound that belongs to the class of coumarins . It has an empirical formula of C14H14O6 and a molecular weight of 278.26 .

Synthesis Analysis

The synthesis of coumarin heterocycles, including “methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Molecular Structure Analysis

The molecular structure of “methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” can be represented by the SMILES string COc1cc2OC(=O)C(CC(O)=O)=C(C)c2cc1OC .

Physical And Chemical Properties Analysis

“Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a solid compound . More detailed physical and chemical properties are not available in the search results.

Applications De Recherche Scientifique

Anticancer Research

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has shown potential in anticancer research. Coumarin derivatives, including this compound, have been studied for their ability to inhibit the growth of cancer cells. They work by interfering with the cell cycle and inducing apoptosis (programmed cell death) in cancer cells . This makes them promising candidates for developing new anticancer drugs.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Coumarin derivatives are known to exhibit significant antibacterial and antifungal activities. They can disrupt the cell walls of bacteria and fungi, leading to cell death . This application is particularly important in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.

Antioxidant Properties

Research has shown that methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate possesses strong antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and cardiovascular diseases . This compound can neutralize free radicals, thereby preventing cellular damage and contributing to overall health.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Coumarin derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and providing relief from symptoms . This makes them valuable in the development of anti-inflammatory medications.

Neuroprotective Applications

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its neuroprotective effects. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by the progressive loss of neuron function. This compound can protect neurons from oxidative stress and inflammation, potentially slowing the progression of these diseases . This application is crucial for developing treatments for neurodegenerative conditions.

Anticoagulant Research

Coumarin derivatives are well-known for their anticoagulant properties, with warfarin being a prime example. Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its ability to inhibit blood clot formation . This is particularly important in preventing and treating conditions such as deep vein thrombosis and pulmonary embolism. Research in this area aims to develop safer and more effective anticoagulant drugs.

These applications highlight the versatility and potential of methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in various fields of scientific research. Each application opens up new avenues for developing therapeutic agents and improving human health.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Overview on developed synthesis procedures of coumarin heterocycles

Mécanisme D'action

Target of Action

It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties .

Mode of Action

Coumarin derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It is known that coumarin derivatives have been tested for their effects on a variety of biological activities .

Pharmacokinetics

It is known that the solubility of similar compounds can be increased by converting them into hydrochloride salts .

Result of Action

Similar compounds have demonstrated significant inhibitory effects against tumor growth .

Action Environment

It is known that the synthesis of similar compounds can be carried out under green conditions such as using green solvent, catalyst, and other procedures .

Propriétés

IUPAC Name |

methyl 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-8-9-5-12(18-2)13(19-3)7-11(9)21-15(17)10(8)6-14(16)20-4/h5,7H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESGGMXZQOJGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

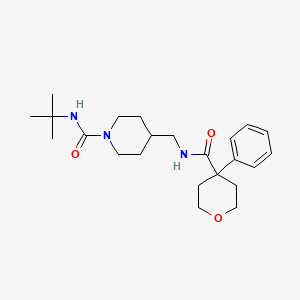

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)

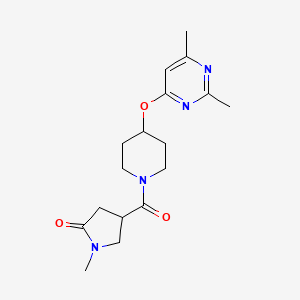

![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)

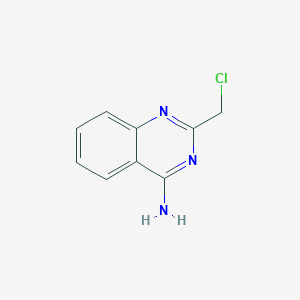

![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)